360A iodide
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Overview
Description
360 A iodide is a selective stabilizer of G-quadruplex structures and an inhibitor of telomerase activity. It has an IC50 value of 300 nanomolar in the TRAP-G4 assay
Preparation Methods
The synthesis of 360 A iodide involves the stabilization of G-quadruplex structures. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is prepared under controlled laboratory conditions to ensure high purity and efficacy
Chemical Reactions Analysis
360 A iodide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: The compound can be reduced, but the specific reagents and conditions are not well-known.
Substitution: It may undergo substitution reactions, particularly involving the iodide ion.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
360 A iodide has several scientific research applications, including:
Chemistry: It is used to study the stabilization of G-quadruplex structures and their role in telomerase inhibition.
Mechanism of Action
360 A iodide exerts its effects by stabilizing G-quadruplex structures, which are four-stranded DNA structures. This stabilization inhibits the activity of telomerase, an enzyme responsible for maintaining telomere length in cells. By inhibiting telomerase, 360 A iodide can induce telomere shortening and potentially lead to cell death in cancer cells . The molecular targets include the G-quadruplex structures and telomerase enzyme, and the pathways involved are related to telomere maintenance and cell cycle regulation .
Comparison with Similar Compounds
360 A iodide is unique in its selective stabilization of G-quadruplex structures and inhibition of telomerase activity. Similar compounds include:
BIBR 1532: Another telomerase inhibitor with a different mechanism of action.
Costunolide: Known for its anti-inflammatory and antioxidant properties.
Cyclogalegenin: Capable of elongating telomeres and increasing lifespan in certain models.
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of 360 A iodide in its selective stabilization of G-quadruplex structures and potent inhibition of telomerase activity .
Properties
IUPAC Name |
2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide;diiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2.2HI/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21;;/h3-17H,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDYPTJPHHNFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C.[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23I2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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